N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea is a useful research compound. Its molecular formula is C11H10F3N5OS and its molecular weight is 317.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.05581562 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of similar thiadiazole and urea derivatives. For example, a study detailed the synthesis and crystal structure of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing the compound's planar urea scaffold and its excellent fungicidal activities against specific pathogens (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Biological Activities
Urea derivatives, including those with thiadiazole groups, have been shown to exhibit significant biological activities. A review on urea derivatives highlighted their roles as positive regulators of cell division and differentiation, with some showing cytokinin-like activity which is often superior to that of adenine compounds (A. Ricci, C. Bertoletti, 2009). Another study synthesized new urea derivatives with promising cytokinin activity, demonstrating the potential of these compounds in plant morphogenesis (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2007).
Chemical Synthesis Techniques
Efficient synthesis techniques for thiadiazol-2-yl urea derivatives have been developed. One approach utilized microwave irradiation for a simpler and more efficient synthesis process, highlighting the adaptability of these chemical structures for various applications (Kejian Li, Wenbin Chen, 2008).
Material Science Applications
Thiadiazole and urea derivatives are also explored for their applications in material science, particularly in the formation of metallo-supramolecular macrocycles. These compounds can self-assemble into complex structures, which are of interest for their potential uses in nanotechnology and materials science (Ralf W. Troff, R. Hovorka, T. Weilandt, A. Lützen, M. Cetina, M. Nieger, D. Lentz, K. Rissanen, C. Schalley, 2012).
Properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c1-6-16-10(21-19-6)18-9(20)17-8(11(12,13)14)7-4-2-3-5-15-7/h2-5,8H,1H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCZAKIHBPOLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NC(C2=CC=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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